molecular formula C10H18O2 B1620379 Isopentyl 2-ethylacrylate CAS No. 67634-18-8

Isopentyl 2-ethylacrylate

Cat. No.: B1620379
CAS No.: 67634-18-8
M. Wt: 170.25 g/mol
InChI Key: GEXMFPBAIYGVEL-UHFFFAOYSA-N
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Description

Isopentyl 2-ethylacrylate (IUPAC name: 3-methylbutyl 2-ethylpropenoate) is an ester derivative of acrylic acid, characterized by an isopentyl (3-methylbutyl) group and a 2-ethyl substituent on the acrylate backbone. This compound is structurally notable for its branched alkyl chain, which influences its physical properties, such as solubility, volatility, and reactivity.

Properties

CAS No.

67634-18-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-methylbutyl 2-methylidenebutanoate

InChI

InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8H,4-7H2,1-3H3

InChI Key

GEXMFPBAIYGVEL-UHFFFAOYSA-N

SMILES

CCC(=C)C(=O)OCCC(C)C

Canonical SMILES

CCC(=C)C(=O)OCCC(C)C

Other CAS No.

67634-18-8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-methylene-, 3-methylbutyl ester typically involves the esterification of butanoic acid with 3-methylbutyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Butanoic acid+3-methylbutyl alcoholButanoic acid, 2-methylene-, 3-methylbutyl ester+Water\text{Butanoic acid} + \text{3-methylbutyl alcohol} \rightarrow \text{Isopentyl 2-ethylacrylate} + \text{Water} Butanoic acid+3-methylbutyl alcohol→Butanoic acid, 2-methylene-, 3-methylbutyl ester+Water

Industrial Production Methods

In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method increases efficiency and yield. Additionally, the use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

Isopentyl 2-ethylacrylate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanoic acid and 3-methylbutyl alcohol in the presence of an acid or base.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: The ester can be reduced to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Butanoic acid and 3-methylbutyl alcohol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

Isopentyl 2-ethylacrylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the flavor and fragrance industry due to its fruity odor.

Mechanism of Action

The mechanism of action of butanoic acid, 2-methylene-, 3-methylbutyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester can undergo hydrolysis to release butanoic acid and 3-methylbutyl alcohol, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-cyano-3-phenylacrylate

  • Structure: Features a methyl ester, cyano (-CN), and phenyl group attached to the acrylate backbone.
  • Molecular Weight : 187.2 g/mol (vs. ~184.3 g/mol for Isopentyl 2-ethylacrylate, estimated).
  • Reactivity: The electron-withdrawing cyano group enhances electrophilicity, making it a potent Michael acceptor. This contrasts with this compound, where the ethyl and isopentyl groups likely reduce electrophilicity, favoring polymerization over nucleophilic attack.
  • Applications : Used in organic synthesis and proteasome inhibition studies. Safety data indicate significant irritation risks, requiring stringent handling protocols .

Nitrovinyl Compounds (e.g., 3-methyl-nitrobutane)

  • Structure: Contains a nitro (-NO₂) and vinyl (-CH=CH₂) group.
  • Reactivity : Acts as a Michael acceptor due to the α,β-unsaturated nitro moiety, enabling proteasome inhibition. This compound lacks this nitro group, suggesting divergent biochemical activity.
  • Applications : Primarily investigated as proteasome inhibitors in medicinal chemistry .

Phosphonothiolates (e.g., Isopentyl S-2-diethylaminoethyl ethylphosphonothioate)

  • Structure: Combines an isopentyl group with a phosphonothiolate moiety.
  • Molecular Weight: ~295.4 g/mol (calculated from C₁₃H₃₀NO₂PS), significantly higher than this compound.
  • Applications: Used in specialized organophosphorus chemistry, contrasting with acrylates’ roles in polymerization or fragrance industries. The isopentyl group in both compounds enhances lipophilicity, but the phosphonothiolate’s toxicity profile necessitates stricter regulatory controls .

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